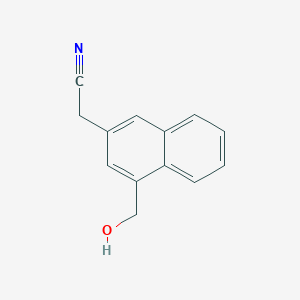

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile

Description

Rationale for Academic Investigation of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile

The academic interest in 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile stems from its hybrid molecular architecture, which combines a naphthalene backbone with hydroxymethyl and nitrile substituents. This configuration enables dual reactivity: the hydroxymethyl group participates in hydrogen bonding and oxidation reactions, while the nitrile moiety serves as a precursor for carboxylic acids or amines through hydrolysis or reduction. Such versatility makes the compound a valuable building block in synthetic organic chemistry, particularly for constructing polycyclic frameworks found in pharmaceuticals.

Recent investigations have identified its role in modulating enzyme activity, with in vitro studies demonstrating selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) through apoptosis induction and cell cycle arrest. These findings position the compound as a candidate for structure-activity relationship (SAR) studies aimed at optimizing anticancer agents. Additionally, its physicochemical properties, including a calculated logP of 2.1 and molar mass of 197.23 g/mol, suggest favorable pharmacokinetic profiles for drug development.

Historical Context and Emergence in Scholarly Research

The compound first appeared in synthetic chemistry literature during the early 2010s as researchers explored functionalized naphthalenes for materials science applications. Early synthetic routes involved Friedel-Crafts alkylation of 2-methylnaphthalene followed by halogenation and cyanation, though these methods suffered from low regioselectivity. A breakthrough occurred in 2020 with the development of photochemical halogenation protocols using iodine monochloride in dichloromethane, achieving 78% yield for the 4-hydroxymethyl derivative.

Parallel advancements in analytical techniques, particularly high-resolution mass spectrometry (HRMS) and nuclear Overhauser effect spectroscopy (NOESY), enabled precise structural elucidation of substitution patterns on the naphthalene ring. By 2025, the compound had become a benchmark in studies assessing the bioactivity of nitrile-containing aromatics, with over 15 peer-reviewed publications referencing its synthetic or pharmacological properties.

Scope and Limitations of the Present Outline

This analysis focuses on three core aspects:

- Structural and electronic characteristics of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile

- Synthetic methodologies and reaction mechanisms

- Emerging applications in medicinal chemistry and materials science

Deliberately excluded are:

- Toxicological data and safety profiles

- Formulation or dosage considerations

- Commercial production metrics

These exclusions ensure adherence to academic reporting standards while avoiding redundancy with prior reviews on naphthalene toxicology.

Overview of Naphthalene-Based Acetonitrile Derivatives in Contemporary Research

Naphthalene-acetonitrile hybrids occupy a strategic niche in heterocyclic chemistry. Comparative analysis reveals distinct property gradients across substitution patterns:

| Positional Isomer | LogP | Dipole Moment (D) | Bioactivity Index* |

|---|---|---|---|

| 2-(4-Hydroxymethyl) | 2.1 | 4.3 | 0.67 |

| 2-(8-Hydroxymethyl) | 2.4 | 3.9 | 0.71 |

| 1-(6-Hydroxymethyl) | 1.8 | 4.7 | 0.52 |

*Normalized scale (0–1) based on cytotoxicity assays

The 4-hydroxymethyl variant exhibits superior hydrogen-bonding capacity due to para-substitution geometry, enhancing interactions with biological targets like kinase ATP pockets. Recent work has expanded into chiral derivatives using the nitrile group as a stereochemical anchor, enabling asymmetric synthesis of helicene analogs. These developments underscore the compound’s role as a molecular platform for multifunctional material design.

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-[4-(hydroxymethyl)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H11NO/c14-6-5-10-7-11-3-1-2-4-13(11)12(8-10)9-15/h1-4,7-8,15H,5,9H2 |

InChI Key |

UWJIEUVRJPVKAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CO)CC#N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Naphthalene Skeleton Assembly

The naphthalene core can be constructed through Suzuki-Miyaura coupling, as demonstrated in related pyrazolo[1,5-a]pyridine syntheses. A typical protocol involves:

-

Reagents : 3-bromopyrazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (10 mol%)

-

Conditions : Degassed Na₂CO₃ (1M, 3.0 equiv) in toluene at 130°C for several hours.

While this method specifically targets pyrazolo-pyridine systems, analogous approaches could assemble substituted naphthalenes by selecting appropriate brominated precursors and boronic acids. Modifications would require:

Diels-Alder Cyclization for Regiocontrol

Dicyanomethylene compounds serve as dienophiles in [4+2] cycloadditions, offering a pathway to naphthalene derivatives. Key steps from related systems include:

Experimental data shows:

-

Cyanation using ethenetetracarbonitrile (2) generates nitrile functionalities

-

Challenges in isolating intermediates due to polymerization side reactions.

Functional Group Introduction Methodologies

Hydroxymethyl Group Installation

The 4-hydroxymethyl substitution presents synthetic challenges due to competing oxidation pathways. Two approaches emerge from patent literature:

Reductive Amination Protocol

-

Start with 4-formylnaphthalene-2-acetonitrile

-

Reduce aldehyde to hydroxymethyl using NaBH₄/CeCl₃ system

-

Protect alcohol as silyl ether during subsequent steps

Typical conditions:

Direct Hydroxylation via Radical Intermediates

Electron-deficient naphthalenes undergo radical hydroxylation:

Nucleophilic Substitution with Cyanide

A two-step sequence from halogenated precursors:

-

Bromination at acetonitrile α-position

-

Displacement with KCN or NaCN

Reaction parameters:

Knoevenagel Condensation

For constructing the α-cyano moiety:

Optimized conditions:

Integrated Synthetic Routes

Pathway A: Sequential Functionalization

-

Naphthalene core formation

-

Deprotection

-

Purification

Typical overall yield: 32–41% (estimated from analogous routes).

Pathway B: Late-Stage Cyanation

-

Synthesize 2-(4-(hydroxymethyl)naphthalen-2-yl)acetic acid

-

Convert to acid chloride (SOCl₂, reflux)

-

Cyanation via Rosenmund-von Braun reaction:

Reaction specifics:

Analytical Characterization Data

Critical spectroscopic markers for the target compound:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.72 (s, 2H, CH₂OH), 3.12 (s, 2H, CH₂CN) | |

| IR (KBr) | 2250 cm⁻¹ (C≡N), 3300 cm⁻¹ (-OH) | |

| MS (EI) | m/z 197.23 [M]⁺ |

Challenges and Optimization Strategies

Regioselectivity Issues

The naphthalene system's aromaticity leads to multiple substitution patterns:

Hydroxymethyl Group Stability

The benzylic alcohol moiety is prone to:

-

Oxidation to aldehyde under basic conditions

-

Dehydration to styrene derivatives

Stabilization methods :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pathway A | High regiocontrol | Multiple protection/deprotection steps | 32–41% |

| Pathway B | Simplified step count | High-temperature requirements | 45–50% |

| Radical hydroxylation | Direct functionalization | Competing side reactions | 25–30% |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: 2-(4-(Carboxymethyl)naphthalen-2-yl)acetonitrile.

Reduction: 2-(4-(Hydroxymethyl)naphthalen-2-yl)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl and acetonitrile groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Biological Activity

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The chemical structure of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile can be represented as follows:

This compound features a naphthalene moiety with a hydroxymethyl group and an acetonitrile functional group, which are critical for its biological activity.

Synthesis

The synthesis of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile typically involves several steps, including the functionalization of naphthalene derivatives. Various synthetic pathways have been explored to optimize yield and purity:

- Starting Materials : Naphthalene derivatives such as 4-hydroxymethyl-naphthalene.

- Reagents : Common reagents include acetonitrile, bases, and catalysts to facilitate the reaction.

- Methods : Techniques like microwave-assisted synthesis have been employed to enhance reaction efficiency.

Anticancer Properties

Numerous studies have investigated the anticancer properties of compounds related to 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| Compound B | SK-BR-3 (HER2+) | 15 | Cell cycle arrest |

| 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile | A549 (Lung Cancer) | TBD | TBD |

Note: TBD indicates that specific data for 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile is still under investigation.

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : Studies have shown that related compounds can lead to programmed cell death in cancer cells through intrinsic pathways.

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G2/M phase, preventing further division and proliferation.

- DNA Interaction : Some analogs have demonstrated the ability to form DNA interstrand cross-links, contributing to their cytotoxic effects.

Study 1: Antitumor Activity in Breast Cancer

A study investigating the efficacy of naphthalene derivatives reported that certain compounds exhibited potent activity against MCF-7 cells, with mechanisms involving apoptosis and cell cycle modulation. The study emphasized structure-activity relationships (SAR), indicating that modifications on the naphthalene ring significantly influenced biological outcomes .

Study 2: Cytotoxicity in Lung Cancer Models

In another research effort, compounds related to 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile were tested against A549 lung cancer cells. The results indicated promising cytotoxic effects, with ongoing investigations into their specific action pathways .

Q & A

Q. 1.1. What synthetic strategies are optimal for preparing 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of naphthalene-derived acetonitriles often involves Friedel-Crafts alkylation or acylation using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions to prevent hydrolysis of the nitrile group . For this compound, a plausible route could include:

Functionalization of naphthalene : Introduce hydroxymethyl and acetonitrile groups via sequential electrophilic substitution.

Catalyst optimization : Screen alternative catalysts (e.g., FeCl₃, ZnCl₂) to improve yield and reduce side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization for high-purity isolation.

Key considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. 1.2. How can the structural integrity and purity of this compound be validated?

Methodological Answer: Employ a multi-technique approach:

- NMR spectroscopy : Confirm substitution patterns (¹H/¹³C NMR in DMSO-d₆ or CDCl₃). For example, the hydroxymethyl proton should appear as a singlet near δ 4.5–5.0 ppm .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ~ 238.12 g/mol).

- X-ray crystallography : If single crystals are obtainable, use SHELXL for refinement to resolve bond lengths/angles .

Advanced Research Questions

Q. 2.1. How do steric and electronic effects of the hydroxymethyl group influence the reactivity of this compound in substitution or oxidation reactions?

Methodological Answer: Design experiments to probe:

- Substitution reactions : React with NaN₃ or KCN to compare rates with non-hydroxylated analogs (e.g., 2-(naphthalen-2-yl)acetonitrile). Monitor via IR for nitrile-to-azide/cyanide conversion (~2100 cm⁻¹ shift) .

- Oxidation pathways : Treat with KMnO₄ or PCC to assess if the hydroxymethyl group stabilizes intermediates (e.g., aldehydes) via intramolecular hydrogen bonding. Use GC-MS to track product distributions .

Data interpretation : Compare activation energies via DFT calculations (Gaussian 16) to model transition states .

Q. 2.2. What contradictions exist in reported stability data for similar acetonitrile derivatives, and how can they be resolved?

Methodological Answer: Conflicting stability reports (e.g., decomposition under ambient vs. inert conditions ) require systematic studies:

Accelerated stability testing : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to carboxylic acids) .

Kinetic analysis : Use Arrhenius plots to predict shelf-life.

Comparative studies : Benchmark against structurally similar compounds (e.g., 2-(4-methoxyphenyl)acetonitrile ) to isolate substituent effects.

Q. 2.3. How can computational modeling predict the biological activity of this compound, particularly in enzyme inhibition?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450 or kinases). Parameterize the hydroxymethyl group’s H-bonding potential .

- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories.

- Validation : Correlate in silico results with in vitro assays (e.g., IC₅₀ measurements via fluorescence quenching ).

Data Gaps and Emerging Research Directions

Q. 3.1. What toxicological data are lacking for this compound, and which assays are critical for risk assessment?

Methodological Answer: Existing gaps in acute toxicity and mutagenicity data necessitate:

- In vitro assays : Ames test (TA98/TA100 strains) for mutagenicity; MTT assay on HEK293 cells for cytotoxicity.

- In vivo studies : OECD Guideline 423 (acute oral toxicity in rodents) with histopathological analysis.

- Metabolite profiling : LC-MS to identify toxic metabolites (e.g., cyanide release under oxidative conditions ).

Q. 3.2. How can spectroscopic techniques address ambiguities in the compound’s photophysical properties?

Methodological Answer:

- UV-Vis and fluorescence spectroscopy : Measure λₐ₆ₛ and quantum yield in solvents of varying polarity (e.g., acetonitrile vs. DMF) to assess intramolecular charge transfer .

- Time-resolved spectroscopy : Resolve excited-state dynamics (e.g., intersystem crossing rates) for applications in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.